
2,2-ジフルオロ-3-(チオフェン-2-イル)シクロプロパン-1-カルボン酸
説明
“2,2-Difluoro-3-(thiophen-2-yl)cyclopropane-1-carboxylic acid” is a compound that contains a cyclopropane core with two fluorine atoms attached to the same carbon atom and a carboxylic acid group . It also contains a thiophene ring, which is a five-membered ring made up of four carbon atoms and one sulfur atom .
Molecular Structure Analysis
The molecular structure of this compound includes a cyclopropane ring, which is a three-membered carbon ring. Two of the carbon atoms in the ring are substituted with fluorine atoms . Attached to the ring is a carboxylic acid group, which consists of a carbon atom double-bonded to an oxygen atom and single-bonded to a hydroxyl group . The compound also contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom .科学的研究の応用
医薬品化学
チオフェンとその誘導体は、医薬品化学において様々な用途を持つ非常に重要なヘテロ環式化合物群です . これらは、抗炎症、抗精神病、抗不整脈、抗不安、抗真菌、抗酸化、エストロゲン受容体調節、抗有糸分裂、抗菌、キナーゼ阻害、抗癌など、幅広い治療特性を持つことが報告されています .
工業化学
チオフェン誘導体は、工業化学において腐食防止剤として利用されます . これらは、金属やその他の材料を環境要因による劣化から保護するために使用できます .
材料科学
チオフェンを介した分子は、有機半導体の進歩において重要な役割を果たしています . これらの半導体は、有機電界効果トランジスタ(OFET)や有機発光ダイオード(OLED)など、様々な電子デバイスに使用されています .
生物学的プローブ
チオフェン誘導体は、新しい分子蛍光プローブの設計に使用できます . これらのプローブは、環境サンプルや生物サンプルの分析に使用できます .
新規化合物の合成
チオフェン誘導体は、新規化合物の合成における構成ブロックとして使用できます . 例えば、それらは新規蛍光分子ハイブリッドを合成するための多成分チチバビンピリジン合成反応で使用できます .
将来の方向性
Thiophene derivatives, including “2,2-Difluoro-3-(thiophen-2-yl)cyclopropane-1-carboxylic acid”, continue to be a topic of interest in the field of medicinal chemistry due to their potential biological activities . Future research may focus on exploring the synthesis methods, reaction mechanisms, and biological activities of these compounds.
作用機序
Mode of action
The mode of action would depend on the specific targets this compound interacts with. Generally, compounds with these moieties can bind to their targets and modulate their activity, leading to downstream effects .
Biochemical pathways
Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it might affect. Many compounds with similar structures have been found to possess various biological activities, such as antiviral, anti-inflammatory, and anticancer activities .
生化学分析
Biochemical Properties
2,2-Difluoro-3-(thiophen-2-yl)cyclopropane-1-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially altering the flux of metabolites and affecting cellular metabolism . Additionally, it may bind to specific proteins, modulating their conformation and activity, which can have downstream effects on cellular processes .
Cellular Effects
The effects of 2,2-Difluoro-3-(thiophen-2-yl)cyclopropane-1-carboxylic acid on cells are diverse and depend on the cell type and context. In some cell types, this compound can influence cell signaling pathways, leading to changes in gene expression and cellular metabolism . For example, it may activate or inhibit signaling cascades that regulate cell growth, differentiation, and apoptosis . These effects can have significant implications for understanding the compound’s potential therapeutic applications and toxicity.
Molecular Mechanism
At the molecular level, 2,2-Difluoro-3-(thiophen-2-yl)cyclopropane-1-carboxylic acid exerts its effects through various mechanisms. It can bind to enzymes and proteins, altering their activity and function . This binding may involve specific interactions with active sites or allosteric sites, leading to enzyme inhibition or activation . Additionally, the compound can influence gene expression by modulating transcription factors or other regulatory proteins . These molecular interactions are crucial for understanding the compound’s biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2-Difluoro-3-(thiophen-2-yl)cyclopropane-1-carboxylic acid can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to changes in its activity and potency . Long-term exposure to the compound can result in cumulative effects on cellular processes, which are important for evaluating its potential therapeutic applications and toxicity .
Dosage Effects in Animal Models
The effects of 2,2-Difluoro-3-(thiophen-2-yl)cyclopropane-1-carboxylic acid vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and metabolism . At higher doses, it can exhibit toxic or adverse effects, such as enzyme inhibition, altered gene expression, and disrupted cellular processes . These dosage-dependent effects are critical for determining the compound’s therapeutic window and safety profile .
Metabolic Pathways
2,2-Difluoro-3-(thiophen-2-yl)cyclopropane-1-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes . The compound can influence metabolic flux and metabolite levels, potentially altering cellular metabolism and energy production . Understanding these metabolic interactions is essential for evaluating the compound’s potential therapeutic applications and side effects .
Transport and Distribution
The transport and distribution of 2,2-Difluoro-3-(thiophen-2-yl)cyclopropane-1-carboxylic acid within cells and tissues are influenced by various factors, including transporters and binding proteins . The compound may be actively transported into cells or passively diffuse across cell membranes . Once inside the cell, it can interact with binding proteins that influence its localization and accumulation . These transport and distribution mechanisms are important for understanding the compound’s bioavailability and efficacy .
Subcellular Localization
The subcellular localization of 2,2-Difluoro-3-(thiophen-2-yl)cyclopropane-1-carboxylic acid can affect its activity and function . The compound may be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms can influence the compound’s interactions with enzymes and proteins, as well as its overall biochemical and cellular effects .
特性
IUPAC Name |
2,2-difluoro-3-thiophen-2-ylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O2S/c9-8(10)5(6(8)7(11)12)4-2-1-3-13-4/h1-3,5-6H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCXUXJZBSWMISS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2C(C2(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


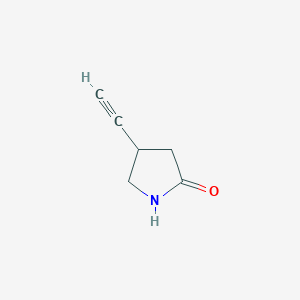

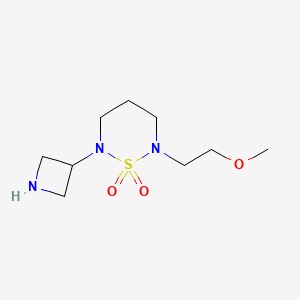
![1-Cyclopropyl-4,4-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1480483.png)
![5,8-Dioxaspiro[3.4]octane-2-carbaldehyde](/img/structure/B1480484.png)
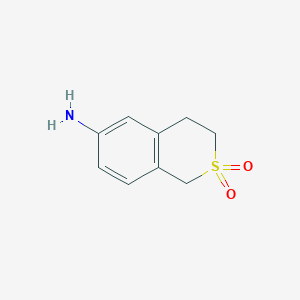
![4-Ethyl-9-oxa-1,4-diazaspiro[5.5]undecane](/img/structure/B1480487.png)



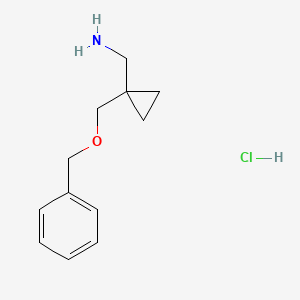
![1-(Tert-butyl)-4,4-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1480492.png)
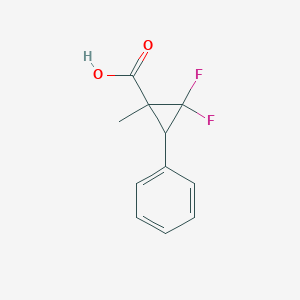
![1,4-Dioxa-8-azadispiro[4.0.4(6).3(5)]tridecane](/img/structure/B1480497.png)
